

Application Notes and Protocols for [14C]MeAIB Uptake Assay in Cultured Cells

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of amino acids across the cell membrane is a fundamental process essential for cell growth, proliferation, and survival. System A is a key amino acid transport system responsible for the sodium-dependent uptake of small, neutral amino acids such as alanine, serine, and proline. The activity of System A is primarily mediated by the Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), a member of the SLC38 solute carrier family. The radiolabeled, non-metabolizable amino acid analog, α -(methylamino)isobutyric acid ([14C]MeAIB), is a specific substrate for System A, making it an invaluable tool for studying the activity of this transport system.[1]

This document provides a detailed protocol for conducting a [14C]**MeAIB** uptake assay in cultured cells. This assay is a robust and reliable method to quantify the activity of the System A amino acid transport system and can be utilized to screen for inhibitors or activators of SNAT2, investigate the regulation of amino acid transport by various signaling pathways, and assess the metabolic state of cells.

Signaling Pathway

The activity of the System A transporter, SNAT2, is tightly regulated by intracellular signaling pathways, most notably the PI3K/Akt/mTOR pathway. This pathway integrates signals from growth factors, nutrient availability, and cellular energy status to control cell growth and

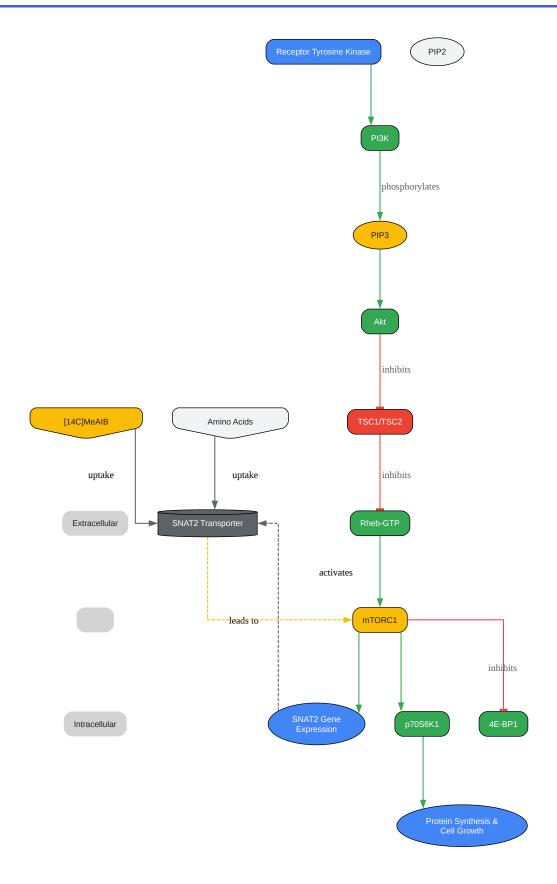


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proliferation. Amino acid availability is a critical input for the activation of the mTORC1 complex. SNAT2 not only transports amino acids but can also act as a "transceptor," sensing amino acid levels and signaling to mTORC1.





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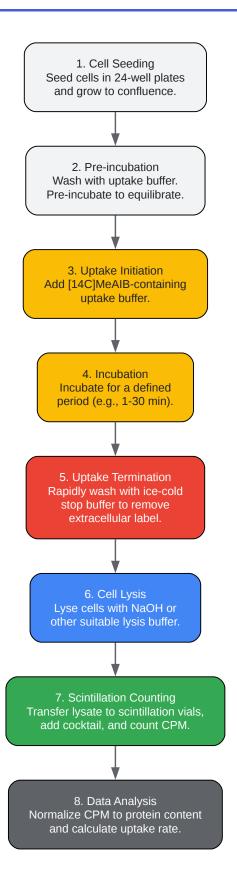
Caption: Regulation of SNAT2 by the PI3K/Akt/mTOR signaling pathway.



Experimental Workflow

The [14C]MeAIB uptake assay follows a straightforward workflow, from cell preparation to the final quantification of radiolabel uptake. The key stages are outlined in the diagram below.





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Caption: Experimental workflow for the [14C]MeAIB uptake assay.



Quantitative Data Summary

The following table summarizes typical quantitative parameters used in a [14C]**MeAIB** uptake assay. These values may require optimization depending on the cell line and experimental conditions.



Parameter	Typical Range/Value	Notes	Reference
Cell Seeding Density	1 x 10^5 - 5 x 10^5 cells/well	For a 24-well plate; should reach 80-90% confluency on the day of the assay.	[2]
[14C]MeAIB Concentration	0.1 - 10 μΜ	The final concentration in the uptake buffer.	
[14C]MeAIB Specific Activity	40-60 mCi/mmol	Check the specific activity of the purchased radiolabel.	
Unlabeled MeAIB (for competition)	1 - 10 mM	Used to determine non-specific uptake.	[3]
Uptake Buffer pH	7.4 - 8.0	System A transport is generally optimal at slightly alkaline pH.	[4]
Incubation Time	1 - 30 minutes	A time-course experiment is recommended to determine the linear range of uptake.	[3][4]
Uptake Temperature	37°C	Transport is an active process and is temperature-dependent.	[3][4]
Cell Lysis Solution	0.1 - 1 M NaOH or 1% SDS	Ensure complete cell lysis to release intracellular contents.	[4]

Detailed Experimental Protocol



This protocol is a general guideline and may need to be adapted for specific cell lines and experimental goals.

Materials and Reagents

- Cultured cells of interest
- Cell culture medium (e.g., DMEM, MEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- 24-well cell culture plates
- [14C]MeAIB (radiolabeled α-(methylamino)isobutyric acid)
- Unlabeled MeAIB
- Uptake Buffer (Na+-containing): Hanks' Balanced Salt Solution (HBSS) or a buffer containing
 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.[3]
- Stop Buffer (ice-cold): Uptake buffer without [14C]MeAIB.
- Lysis Buffer: 0.1 M NaOH or 1% SDS in water.
- · Scintillation cocktail
- Scintillation vials
- Liquid scintillation counter
- Protein assay kit (e.g., BCA or Bradford)

Procedure



· Cell Culture and Seeding:

- Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
- Trypsinize and seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- Preparation for Uptake Assay (Day of Experiment):
 - Aspirate the culture medium from the wells.
 - Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
 - Add 0.5 mL of pre-warmed Uptake Buffer to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.

[14C]MeAIB Uptake:

- Prepare the Uptake Solution containing [14C]MeAIB in the Uptake Buffer at the desired final concentration.
- For determining non-specific uptake, prepare an Uptake Solution containing both
 [14C]MeAIB and a high concentration of unlabeled MeAIB (e.g., 10 mM).
- Aspirate the pre-incubation buffer from the wells.
- Initiate the uptake by adding 0.5 mL of the appropriate Uptake Solution to each well.
- Incubate the plate at 37°C for the desired time period (e.g., 10 minutes). It is crucial to perform a time-course experiment (e.g., 1, 5, 10, 20, 30 minutes) to ensure that the uptake is measured in the linear phase.

Termination of Uptake:

To stop the uptake, rapidly aspirate the Uptake Solution.



- Immediately wash the cells three times with 1 mL of ice-cold Stop Buffer. Perform the washing steps quickly to minimize efflux of the radiolabel.
- Cell Lysis and Scintillation Counting:
 - Aspirate the final wash solution completely.
 - Add 0.5 mL of Lysis Buffer to each well and incubate at room temperature for at least 30 minutes (or until cells are fully lysed), with gentle agitation.
 - Transfer the entire volume of the lysate from each well to a separate scintillation vial.
 - Add an appropriate volume of scintillation cocktail (e.g., 4 mL) to each vial and mix thoroughly.
 - Measure the radioactivity in each vial using a liquid scintillation counter to obtain counts per minute (CPM).
- Protein Determination:
 - In parallel wells treated identically but without the addition of the radiolabel, lyse the cells and determine the protein concentration using a standard protein assay (e.g., BCA). This will be used for normalization.

Data Analysis

- Calculate Specific Uptake:
 - Total Uptake (CPM total): CPM from cells incubated with [14C]MeAIB alone.
 - Non-specific Uptake (CPM_non-specific): CPM from cells incubated with [14C]MeAIB in the presence of excess unlabeled MeAIB.
 - Specific Uptake (CPM_specific): CPM_total CPM_non-specific.
- Normalize Uptake:
 - Normalize the specific uptake to the protein content of the cells in each well.



- Normalized Uptake (CPM/mg protein): CPM_specific / (protein concentration in mg/mL * volume of lysate in mL).
- Calculate Uptake Rate:
 - Convert the normalized uptake to a rate by dividing by the incubation time.
 - Uptake Rate (pmol/mg/min): (CPM_specific / Specific Activity of [14C]MeAIB in CPM/pmol) / (protein in mg) / (time in min).

By following this detailed protocol, researchers can obtain reliable and reproducible data on System A amino acid transporter activity, providing valuable insights into cellular physiology and potential therapeutic targets.

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